![molecular formula C25H20ClN5OS B2806623 3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione CAS No. 440322-57-6](/img/structure/B2806623.png)

3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

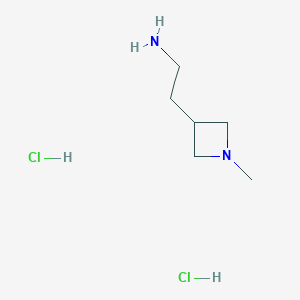

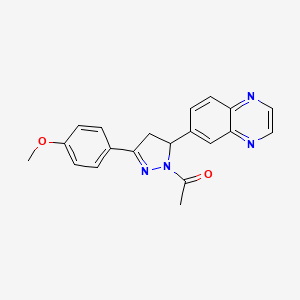

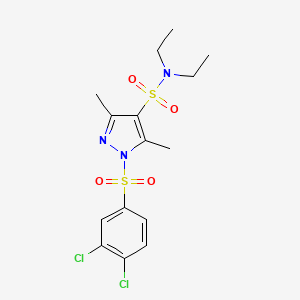

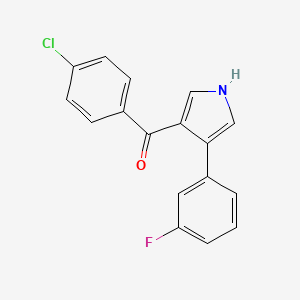

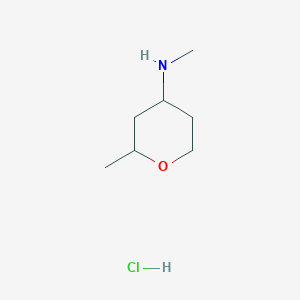

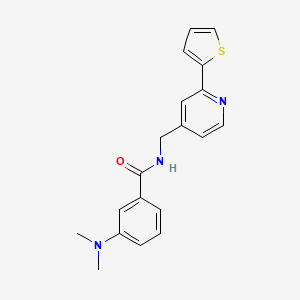

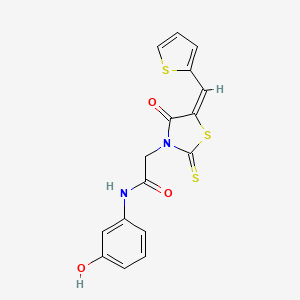

The compound contains several functional groups including a benzimidazole, quinazoline, thione, and a piperazine ring. The presence of these functional groups suggests that the compound could have interesting biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzimidazole and quinazoline rings, followed by the introduction of the piperazine ring . The exact synthetic route would depend on the starting materials and the desired route of synthesis.Molecular Structure Analysis

The molecular structure of the compound can be deduced from its IUPAC name. It contains a benzimidazole ring fused with a quinazoline ring, and a piperazine ring attached to the benzimidazole ring via a carbonyl group .Chemical Reactions Analysis

The compound, due to the presence of various functional groups, could undergo a variety of chemical reactions. For example, the thione group could undergo reactions with electrophiles, and the piperazine ring could undergo reactions with acids and bases .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the functional groups present in the molecule. For example, the presence of the piperazine ring could make the compound basic, and the presence of the carbonyl group could make the compound polar .Applications De Recherche Scientifique

DNA Binding and Cellular Staining

Benzimidazole derivatives like Hoechst 33258, which share structural similarities with the compound , are known for their strong binding to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. Such compounds have been widely used for fluorescent DNA staining in cellular biology, aiding in chromosome analysis, nuclear DNA content measurement, and other cell biology applications. This highlights the potential utility of the compound for molecular biology research and cellular imaging technologies (Issar & Kakkar, 2013).

Optoelectronic Materials

Quinazoline derivatives, part of the benzodiazine group, have been explored for their applications in electronic devices, luminescent elements, and photoelectric conversion elements due to their broad spectrum of biological activities and electroluminescent properties. This suggests the potential of the compound for development in optoelectronic materials, offering new avenues in the creation of organic light-emitting diodes (OLEDs), including highly efficient and novel photoluminescent materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anticancer Activity

Quinazoline derivatives have shown anticancer activity, particularly against colorectal cancer, by modulating the expression of specific genes and proteins involved in cancer progression. This suggests that the compound may also hold potential as a template for developing anticancer agents, given its structural complexity and the known biological activities of its components (Moorthy, Singh, Chandraker, & Karthikeyan, 2023).

Central Nervous System (CNS) Drug Development

Arylpiperazine derivatives, which are part of the compound's structure, have been used in the treatment of various CNS disorders, including depression, psychosis, and anxiety. This points to the potential of the compound for exploration in the development of new CNS acting drugs, possibly with improved efficacy and reduced side effects (Caccia, 2007).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to interact withserotonin receptors (5-HT receptors) . These receptors play a crucial role in regulating mood, anxiety, sleep, and many other physiological processes.

Mode of Action

The compound likely interacts with its targets through binding to the active sites of the serotonin receptors . This interaction can lead to changes in the receptor’s conformation and subsequent activation or inhibition of the receptor’s function.

Biochemical Pathways

The activation or inhibition of serotonin receptors can affect various biochemical pathways. For instance, the activation of certain serotonin receptors can lead to the inhibition of adenylyl cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP). This can have downstream effects on protein kinase A activity and ultimately influence cellular processes such as gene transcription .

Pharmacokinetics

They are metabolized in the liver and excreted through the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific serotonin receptor it targets and the cellular context. For instance, if the compound targets a serotonin receptor that inhibits adenylyl cyclase, it could lead to reduced levels of cAMP and decreased protein kinase A activity. This could ultimately influence various cellular processes, including gene transcription .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and its ability to bind to its target. The presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy .

Propriétés

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClN5OS/c26-17-4-3-5-18(15-17)29-10-12-30(13-11-29)24(32)16-8-9-19-21(14-16)28-25(33)31-22-7-2-1-6-20(22)27-23(19)31/h1-9,14-15H,10-13H2,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEHFGJCYOTKAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(C=C3)C5=NC6=CC=CC=C6N5C(=S)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2806542.png)

![1-(tert-butyl)-4-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2806550.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2806551.png)

![7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2806555.png)

![2-Chloro-N-(cyclopropylmethyl)-N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B2806562.png)